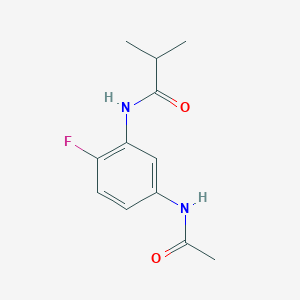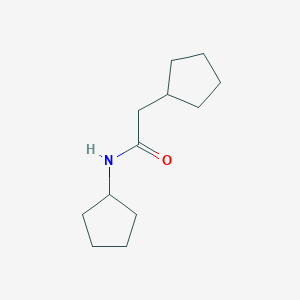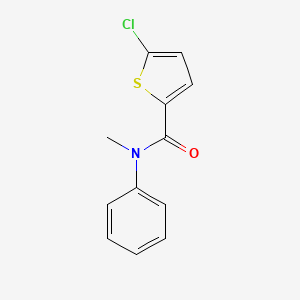
3-methyl-N-(4-methylcyclohexyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(4-methylcyclohexyl)butanamide, also known as 4-Me-MPH, is a novel psychoactive substance that belongs to the class of phenethylamines. It is a synthetic derivative of methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). 4-Me-MPH has gained popularity in recent years as a recreational drug due to its stimulant and euphoric effects. However,
Wirkmechanismus
The primary mechanism of action of 3-methyl-N-(4-methylcyclohexyl)butanamide is the inhibition of dopamine reuptake in the brain. This leads to an increase in the levels of dopamine in the synaptic cleft, which results in enhanced dopamine neurotransmission. Dopamine is a neurotransmitter that plays a crucial role in the regulation of reward, motivation, and attention. By increasing dopamine levels, 3-methyl-N-(4-methylcyclohexyl)butanamide is thought to improve cognitive performance and increase motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(4-methylcyclohexyl)butanamide are similar to those of other dopamine reuptake inhibitors. It increases the levels of dopamine in the brain, which leads to enhanced dopamine neurotransmission. This can result in increased alertness, attention, and motivation. However, chronic use of dopamine reuptake inhibitors has been associated with neurotoxicity and other adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-methyl-N-(4-methylcyclohexyl)butanamide in lab experiments include its potency and selectivity as a dopamine transporter inhibitor, as well as its longer duration of action compared to other dopamine reuptake inhibitors. However, its recreational use and potential for abuse may limit its usefulness in certain research settings. Additionally, the long-term effects of 3-methyl-N-(4-methylcyclohexyl)butanamide on the brain are not well understood, which may limit its use in studies of neurotoxicity.
Zukünftige Richtungen
There are several potential future directions for research on 3-methyl-N-(4-methylcyclohexyl)butanamide. One area of interest is the development of new dopamine reuptake inhibitors with improved selectivity and reduced potential for abuse. Another area of research is the investigation of the long-term effects of 3-methyl-N-(4-methylcyclohexyl)butanamide on the brain, particularly with regard to neurotoxicity and other adverse effects. Additionally, studies on the effects of 3-methyl-N-(4-methylcyclohexyl)butanamide on cognitive function and motivation may have implications for the treatment of ADHD and other cognitive disorders.
Synthesemethoden
The synthesis of 3-methyl-N-(4-methylcyclohexyl)butanamide involves several chemical reactions, including the condensation of 4-methylcyclohexanone and nitroethane, followed by reduction with sodium borohydride to produce 4-methylcyclohexylamine. This intermediate is then reacted with 3-methylbutyryl chloride to form the final product, 3-methyl-N-(4-methylcyclohexyl)butanamide.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(4-methylcyclohexyl)butanamide has shown potential as a research tool in the field of neuroscience. It acts as a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This mechanism of action is similar to that of methylphenidate, but 3-methyl-N-(4-methylcyclohexyl)butanamide has been found to have a higher affinity for the dopamine transporter and a longer duration of action.
Eigenschaften
IUPAC Name |
3-methyl-N-(4-methylcyclohexyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-9(2)8-12(14)13-11-6-4-10(3)5-7-11/h9-11H,4-8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHITUXFYBKWVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-methylcyclohexyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7475091.png)







![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)

![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)
